molecular formula C16H28O2 B15164697 Hexadeca-7,9-dienoic acid CAS No. 182200-12-0

Hexadeca-7,9-dienoic acid

Cat. No.: B15164697
CAS No.: 182200-12-0
M. Wt: 252.39 g/mol
InChI Key: OCAQQOFHFABVOA-UHFFFAOYSA-N
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Description

Hexadeca-7,9-dienoic acid is a long-chain fatty acid with the molecular formula C16H28O2. It is characterized by the presence of two double bonds located at the 7th and 9th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadeca-7,9-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where a suitable precursor undergoes a series of reactions to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts, such as palladium or nickel, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical processes. These processes often involve the use of renewable resources, such as plant oils, which are subjected to catalytic hydrogenation and subsequent dehydrogenation to introduce the double bonds. The industrial production methods are designed to be efficient and cost-effective, ensuring a high yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Hexadeca-7,9-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated fatty acids.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or osmium tetroxide, typically under mild conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is commonly used.

    Substitution: Alcohols or amines in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide, are used for esterification or amidation reactions.

Major Products Formed:

Scientific Research Applications

Hexadeca-7,9-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadeca-7,9-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways and metabolic processes .

Comparison with Similar Compounds

Hexadeca-7,9-dienoic acid can be compared with other similar compounds, such as:

This compound stands out due to its specific double bond positions, which confer unique chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

182200-12-0

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

hexadeca-7,9-dienoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-10H,2-6,11-15H2,1H3,(H,17,18)

InChI Key

OCAQQOFHFABVOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC=CCCCCCC(=O)O

Origin of Product

United States

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